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Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Enviroxime

CAS No.: 72301-79-2

Cat. No.: S527219

Direct Comparison: Enviroxime vs. 2'CMC

Feature Enviroxime 2'-C-Methylcytidine (2'CMC)

Target Viral 3A protein [1] / Host PI4KIIIB and Viral RNA-dependent RNA
OSBP [2] [3] polymerase (3Dpol) [1]

Mechanism of  Disrupts formation of viral replication Acts as a chain-terminating

Action organelles by targeting host lipid nucleoside analog, inhibiting viral
metabolism pathways [2] [3]. RNA synthesis [1].

| Antiviral Potency (ECso in HIOs vs. RD cells) | HIOs: ~0.5 pM RD cells: ~1.5 pM [1] | HIOs: ~10 pM
RD cells: >50 pM [1] | | Cytotoxicity (CCso in HIOs) | ~5 pM [1] | >100 pM [1] | | Selectivity Index (SI)
in HIOs | ~10 [1] | >10 [1] | | Key Findings | More potent and sensitive in human intestinal organoid
(HIO) model vs. standard cell line [1]. | Shows significantly higher potency in HIOs, demonstrating the
model's value for evaluating nucleoside analogs [1]. | | Resistance Mutations | Mutations in viral 3A protein
(e.g., A70T in Poliovirus, V45A/H57Y in CV-B3) [4]. | Mutations in viral 3D polymerase (e.g., S121N in
EV-A71) [4]. |

Experimental Context and Key Insights
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The quantitative data in the table originates from a 2023 study that directly compared these compounds
against EV-A71 in both conventional RD (rhabdomyosarcoma) cells and more physiologically relevant

human intestinal organoids (HIOs) [1].

¢ HIOs as a Superior Model: A critical finding was the profound difference in compound potency,
especially for 22CMC, between standard cell lines and HIOs. The >5-fold increase in 2’CMC's potency
in HIOs suggests that HIOs better recapitulate the in vivo environment for testing nucleoside analogs,
likely due to more accurate metabolism and phosphorylation [1].

¢ Distinct Resistance Profiles: The two compounds have non-overlapping resistance mechanisms.
Enviroxime resistance maps to the viral 3A protein [4], whereas resistance to 2'CMC (and the
related favipiravir) maps to the 3D polymerase [4]. This makes them potential candidates for
combination therapy to reduce the emergence of resistant viruses.

Mechanisms of Action and Experimental Workflow

The diagrams below illustrate the distinct viral inhibition mechanisms and a generalized experimental

protocol for generating this type of comparative data.
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Figure 1: Inhibition Mechanisms of Enviroxime and 2'CMC. Enviroxime acts earlier in the viral life cycle
by disrupting the formation of replication organelles [1] [2]. In contrast, 2'CMC acts later by incorporating

into the nascent RNA strand during replication, causing premature chain termination [1].

© 2026 Smolecule. All rights reserved. 3/6 Tech Support


https://www.smolecule.com/products/s527219?utm_src=pdf-body-img
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://www.smolecule.com/products/s527219?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136548/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12193398/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10136548/
https://www.smolecule.com/products/s527219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

1. Model Preparation

(Culture HIOs and RD cells)

Infect with EV-A71
(MOI = 0.01, 0.1, 1)

Apply Antiviral Compounds
(Dose-Response)

(Incubate for 96 hours)

2. Assay Readout

Cell Viability Assay Viral RNA Yield CPE Observation
(CellTiter-Glo 3D/2D) (qRT-PCR) (Microscopy)

3. Data Analysis

(Calculate ECso, CCso, SD

Click to download full resolution via product page

© 2026 Smolecule. All rights reserved. 4/6 Tech Support


https://www.smolecule.com/products/s527219?utm_src=pdf-body-img
https://www.smolecule.com/products/s527219?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Reliability Assessment & Statistical Comparison

S m O | e C u | e Specifications & Pricing

Figure 2: Workflow for Antiviral Comparison. The experimental protocol for comparing antivirals involves
infecting different models (HIOs and cell lines) with the virus, treating them with serial dilutions of the
compounds, and then using multiple assays to quantify antiviral activity and cytotoxicity [1]. CPE:

Cytopathic Effect; MOI: Multiplicity of Infection.

Interpretation and Research Implications

e Enviroxime is a potent inhibitor but shows a narrower window between efficacy and toxicity (lower
CCso) in HIOs [1]. Its host-targeting mechanism may raise safety concerns but could also offer a
higher barrier to viral resistance.

e 2'CMC demonstrates a much more favorable cytotoxicity profile, though its potency is lower [1]. Its
direct-acting antiviral (DAA) profile is often preferred in drug development.

e Model Selection is Critical: The stark contrast in 2’CMC activity between RD cells and HIOs
underscores that standard cell lines may fail to identify or properly evaluate promising
nucleoside analogs, potentially leading to false negatives in drug discovery pipelines [1].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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